

A Comprehensive Technical Guide to 2-Ethylpyrazine (CAS Number: 13925-00-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Ethylpyrazine** (CAS No. 13925-00-3), a heterocyclic organic compound. The document details its physicochemical properties, synthesis methodologies, and analytical techniques. Furthermore, it addresses the associated hazards, toxicological data, and safety protocols. While primarily recognized as a significant flavor and fragrance component, this guide also explores the broader context of pyrazine derivatives in pharmaceutical research, including their potential biological activities and implications for drug development.

Chemical and Physical Properties

2-Ethylpyrazine is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma.[1] It is a member of the pyrazine class of compounds, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[2]

Table 1: Physicochemical Properties of 2-Ethylpyrazine



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂	[3]
Molecular Weight	108.14 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Nutty, roasted, musty, cocoa	[3]
Boiling Point	152-153 °C at 760 mmHg	[4][5]
Melting Point	Not available	[5]
Density	0.984 g/mL at 25 °C	[3]
Solubility	Soluble in water and organic solvents	[4]
Vapor Pressure	1.67 mmHg	[4]
Refractive Index	n20/D 1.498	[3]
Flash Point	43 °C (109.4 °F)	[5]

Table 2: Spectroscopic Data for 2-Ethylpyrazine

Technique	Key Data	Reference(s)
¹H NMR (CDCl₃, 90 MHz)	δ (ppm): 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.34, 1.25	[4]
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36	[4]
Mass Spectrometry (EI)	Dominant ions at m/z: 107, 108, 80, 53, 52	[4]
Infrared (IR) Spectroscopy	Data available in spectral databases.	[4]

Synthesis and Manufacturing



The industrial production of **2-ethylpyrazine** can be achieved through several synthetic routes.

- Condensation Reaction: A commercially viable method involves the condensation of ethylenediamine with a dicarbonyl compound such as 2,3-butanedione (diacetyl).[6] This reaction proceeds via a nucleophilic addition followed by cyclization and dehydration.[6]
- Alkylation of Methylpyrazine: Another approach is the alkylation of 2-methylpyrazine with ethylene using metal catalysts like palladium or platinum on a support.[2]
- Modified Chichibabin Synthesis: This method utilizes α -amino ketones or their equivalents as starting materials.[6]

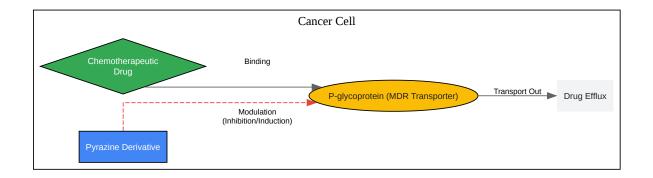
Biological Activity and Drug Development Context

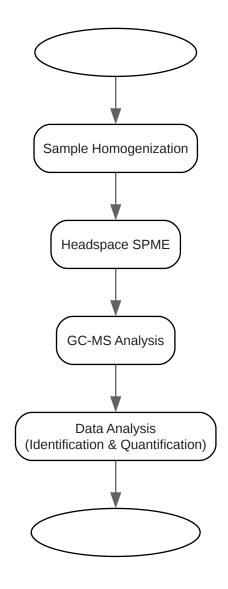
While **2-Ethylpyrazine** is primarily used in the food and fragrance industries, the pyrazine scaffold is of significant interest in medicinal chemistry. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.

Although direct studies on the specific signaling pathways of **2-Ethylpyrazine** are limited, research on related pyrazine compounds provides valuable insights for drug development professionals. For instance, certain pyrazine derivatives have been shown to influence multidrug resistance in cancer cell lines.

Diagram 1: Generalized Role of Pyrazine Derivatives in Modulating Multidrug Resistance







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